Pentane-1,5-diyl bis(2-ethylbutanoate)
Description
Structure
3D Structure
Properties
CAS No. |
6624-72-2 |
|---|---|
Molecular Formula |
C17H32O4 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
5-(2-ethylbutanoyloxy)pentyl 2-ethylbutanoate |
InChI |
InChI=1S/C17H32O4/c1-5-14(6-2)16(18)20-12-10-9-11-13-21-17(19)15(7-3)8-4/h14-15H,5-13H2,1-4H3 |
InChI Key |
SOXMMPCGTTZVHH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)OCCCCCOC(=O)C(CC)CC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Pentane 1,5 Diyl Bis 2 Ethylbutanoate and Analogous Diesters
Catalytic Esterification Strategies
Catalytic routes are central to the efficient synthesis of Pentane-1,5-diyl bis(2-ethylbutanoate) from 1,5-pentanediol (B104693) and 2-ethylbutanoic acid. The choice of catalyst dictates the reaction conditions, product yield, and purification requirements.
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a well-established method for ester synthesis. Both Brønsted-Lowry and Lewis acids are effective in this regard.
Brønsted-Lowry Acids: Protic acids such as sulfuric acid, hydrochloric acid, and sulfonic acids are commonly used. mdpi.com They operate by protonating the carbonyl oxygen of the 2-ethylbutanoic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by 1,5-pentanediol. While effective and inexpensive, these catalysts can lead to side reactions and present challenges in separation and purification, often requiring neutralization and generating waste.
Lewis Acids: Lewis acids, such as metal triflates, tin compounds, and aluminum reagents, function by coordinating to the carbonyl oxygen, which also activates the carboxylic acid. nih.govuwo.ca Some Lewis acids can be designed to offer higher selectivity and operate under milder conditions compared to strong Brønsted acids. nih.gov The concept of Lewis acid-assisted Brønsted acid (LBA) catalysis, where a Lewis acid enhances the acidity of a Brønsted acid, can create highly reactive catalytic systems for complex transformations. nih.govwiley-vch.de This synergistic approach can provide a more organized structure for the transition state, potentially improving reaction efficiency. nih.gov
| Catalyst Type | Example | Mechanism of Action | Advantages | Disadvantages |
| Brønsted-Lowry Acid | Sulfuric Acid (H₂SO₄) | Protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. | Low cost, high activity. | Corrosive, difficult to separate, potential for side reactions. |
| Lewis Acid | Metal Triflates (e.g., Sc(OTf)₃) | Coordinates to the carbonyl oxygen, activating the carboxylic acid for nucleophilic attack. | High activity, can be milder than strong Brønsted acids. | Higher cost, potential metal contamination in the product. |
| Combined Acid System | Lewis Acid-assisted Brønsted Acid (LBA) | A Lewis acid coordinates to a Brønsted acid, significantly increasing its acidity and reactivity. nih.gov | Can achieve very high reactivity and selectivity. nih.gov | Complexity of the catalytic system, higher cost. |
Heterogeneous catalysis offers significant advantages over homogeneous systems, primarily the ease of catalyst separation from the product mixture, which allows for catalyst recycling and simplifies purification. taylorfrancis.com This approach aligns with the principles of green chemistry.
Solid acid catalysts are the most common type used for esterification. These materials possess acidic sites on their surface that can catalyze the reaction. Examples include:
Zeolites and Aluminosilicates: These crystalline materials have well-defined pore structures and Brønsted acid sites generated by the presence of aluminum in the silica (B1680970) framework. acs.org
Sulfonated Resins: Ion-exchange resins, such as Amberlyst-15, are polymeric materials functionalized with sulfonic acid groups, acting as solid-state versions of p-toluenesulfonic acid.
Supported Heteropolyacids (HPAs): HPAs are highly acidic and can be immobilized on supports like silica, zirconia, or carbon to create stable and reusable catalysts. researchgate.net
Functionalized Organic Polymers: These materials offer a high concentration of active sites and good stability, making them effective for esterification and transesterification reactions. researchgate.net
The primary benefit of these systems is the combination of the high efficiency typical of homogeneous catalysts with the practical advantages of heterogeneous systems. taylorfrancis.com By anchoring the catalytic species to an inert support, the catalyst is prevented from dissolving in the reaction medium, facilitating its recovery and reuse. taylorfrancis.comuniv-artois.fr
| Catalyst System | Support Material | Active Species | Key Features |
| Ion-Exchange Resins | Polystyrene | Sulfonic acid groups (-SO₃H) | Widely used, effective for esterification, temperature limitations. |
| Zeolites | Alumina-Silica Framework | Brønsted acid sites (H⁺) | High thermal stability, shape selectivity. acs.org |
| Supported Heteropolyacids | Silica (SiO₂), Zirconia (ZrO₂) | Heteropolyacid (e.g., H₃PW₁₂O₄₀) | Very high acidity, good activity, potential for leaching. researchgate.net |
| Carbon-Based Solid Acids | Amorphous Carbon | Sulfonic acid groups (-SO₃H) | Hydrophobic surface can be advantageous, good stability. mdpi.com |
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. N-Heterocyclic Carbenes (NHCs) have emerged as powerful catalysts for ester synthesis due to their unique reactivity. chalmers.se NHCs are stable carbenes that act as nucleophilic catalysts. scripps.edu
The catalytic cycle for NHC-mediated esterification typically involves the reaction of the NHC with an aldehyde (which can be formed in situ from a carboxylic acid derivative). This forms a key intermediate known as the Breslow intermediate. nih.gov This intermediate can then be oxidized to an acyl azolium species, which is a highly activated acylating agent. This activated intermediate readily reacts with an alcohol, such as 1,5-pentanediol, to form the ester and regenerate the NHC catalyst. nih.gov This method allows for the synthesis of esters under mild, metal-free conditions. nih.govresearchgate.net
This approach is particularly valuable for synthesizing complex molecules and can be adapted for asymmetric synthesis using chiral NHCs. nih.govmdpi.com The versatility of NHCs allows them to activate a wide range of substrates, making them an attractive tool for modern organic synthesis. nih.gov
| Catalyst | Precursor | Key Intermediate | Reaction Conditions | Advantages |
| N-Heterocyclic Carbene (NHC) | Imidazolium or Thiazolium Salt | Breslow Intermediate / Acyl Azolium Ion | Mild, often room temperature; requires a base to generate the free carbene. | Metal-free, high efficiency, can be made enantioselective. nih.govnih.gov |
Biocatalysis employs enzymes as catalysts, offering exceptional selectivity and the ability to operate under mild reaction conditions (moderate temperatures and pressures). mdpi.com Lipases (EC 3.1.1.3) are the most commonly used enzymes for ester synthesis. scielo.br They naturally catalyze the hydrolysis of triglycerides but can be used to drive the reverse reaction—esterification—in non-aqueous or low-water environments. scielo.brresearchgate.net
For the synthesis of Pentane-1,5-diyl bis(2-ethylbutanoate), an immobilized lipase (B570770), such as Candida antarctica lipase B (CALB), often sold under the trade name Novozym 435, is highly effective. acs.orgnih.gov The enzyme facilitates the reaction between 1,5-pentanediol and 2-ethylbutanoic acid. The synthesis can also be achieved via transesterification, where a simple ester is reacted with the diol. mdpi.comnih.gov
Enzymatic synthesis is highly valued for producing high-purity products with minimal byproducts. mdpi.com It is particularly suitable for producing specialty chemicals like biolubricants, where the specific properties conferred by the diester structure are critical. nih.gov Studies on analogous branched diesters have shown that high conversions (over 90%) can be achieved. nih.gov
| Enzyme | Source | Form | Typical Conditions | Key Findings for Diester Synthesis |
| Lipozyme® 435 | Candida antarctica (Lipase B) | Immobilized on acrylic resin | 60-80 °C, solvent-free or in organic solvent. | High conversion rates (>90%) for diesters from diols and branched acids. nih.gov |
| Lipase from T. lanuginosus | Thermomyces lanuginosus | Immobilized | 40-60 °C | Often used for synthesis of sugar esters and other food-grade esters. scielo.br |
| Lipase from P. fluorescens | Pseudomonas fluorescens | Immobilized on nanofibers | Varies | Nanobiocatalysts can exhibit enhanced efficacy and reusability. mdpi.com |
Non-Traditional and Sustainable Synthetic Routes
Solvent-free reaction conditions, also known as neat conditions, address this issue directly. jk-sci.com By eliminating the solvent, the process becomes more environmentally friendly, reduces separation costs, and can often lead to higher reaction rates due to increased reactant concentration.
This approach is particularly well-suited for biocatalytic processes. For instance, the enzymatic synthesis of decane-1,10-diyl bis(2-methylpentanoate), an analogue of the target compound, was successfully conducted in a solvent-free medium using an immobilized lipase. nih.gov Similarly, some heterogeneous catalytic systems and even certain homogeneous organocatalytic reactions can be performed without a solvent, further enhancing their sustainability credentials. mdpi.comorganic-chemistry.org The implementation of solvent-free protocols is a significant step toward developing more sustainable and economically viable methods for producing diesters like Pentane-1,5-diyl bis(2-ethylbutanoate).
| Metric | Description | Relevance to Solvent-Free Synthesis |
| Atom Economy | (Molecular weight of desired product) / (Sum of molecular weights of all reactants) x 100%. researchgate.net | Eliminating solvents, which are not incorporated into the product, maximizes the atom economy of the overall process. |
| E-Factor (Environmental Factor) | (Total mass of waste) / (Mass of product). | Solvent-free protocols dramatically reduce the E-factor by eliminating solvent waste, which is often the largest contributor. nih.gov |
| Process Efficiency | - | Higher reactant concentration can lead to faster reaction times and increased reactor throughput. |
Oxidative Esterification Methods Utilizing Molecular Oxygen and Other Sustainable Oxidants
Oxidative esterification has emerged as a powerful and environmentally benign alternative to classical esterification methods. This technique typically involves the direct coupling of alcohols or aldehydes, utilizing an oxidant to drive the reaction. beilstein-journals.org The use of molecular oxygen or hydrogen peroxide as the terminal oxidant is particularly advantageous as it results in water as the primary byproduct, aligning with the principles of green chemistry. frontiersin.org
The direct oxidative esterification of diols, such as pentane-1,5-diol, with alcohols or aldehydes represents a streamlined route to symmetrical diesters. rsc.orgorganic-chemistry.org Various catalytic systems have been developed to facilitate this transformation efficiently. For instance, titania-supported gold (Au), palladium (Pd), and bimetallic Au-Pd catalysts have shown high activity for the oxidative esterification of diols with methanol (B129727) using molecular oxygen. researchgate.net Similarly, copper-catalyzed systems are effective for the aerobic oxidative esterification of acetophenones with alcohols to yield α-ketoesters. organic-chemistry.org Vanadium catalysts, in conjunction with hydrogen peroxide (H₂O₂), provide a rapid, one-pot conversion of aromatic aldehydes and benzylic alcohols into a variety of esters under additive-free conditions. organic-chemistry.org
These methods offer a sustainable pathway for producing polyester (B1180765) precursors and other valuable diesters from readily available starting materials like aliphatic α,ω-diols. rsc.org
| Catalyst System | Reactants | Oxidant | Product Type | Key Advantages |
|---|---|---|---|---|
| Au-Pd/TiO₂ | Diols and Methanol | Molecular Oxygen (O₂) | Methyl Diesters | High catalytic activity. researchgate.net |
| Copper (Cu) | Acetophenones and Alcohols | Molecular Oxygen (O₂) | α-Ketoesters | Broad substrate scope. organic-chemistry.org |
| Vanadium (V) | Aldehydes/Alcohols and various Alcohols | Hydrogen Peroxide (H₂O₂) | Aromatic and Aliphatic Esters | Rapid, one-pot, additive-free. organic-chemistry.org |
| Ru(PPh₃)₃(CO)H₂ / xantphos | Alcohols/Aldehydes and Methanol | Crotononitrile (H-acceptor) | Methyl Esters | Metal-catalyzed H-transfer. organic-chemistry.org |
Cross-Dehydrogenative Coupling (CDC) Reactions for Direct C-O Bond Formation in Diesters
Cross-dehydrogenative coupling (CDC) represents a highly atom-economical strategy for forming chemical bonds, as it avoids the need for pre-functionalization of substrates. wikipedia.org This reaction class involves the direct coupling of two different C-H, or C-H and X-H (where X is a heteroatom like O or N), bonds under oxidative conditions. wikipedia.orglibretexts.org In the context of diester synthesis, CDC enables the direct formation of C-O bonds, effectively coupling an alcohol or carboxylic acid (the O-reagent) with a compound containing a C-H bond (the C-reagent). beilstein-journals.orgnih.gov
The oxidative coupling of aldehydes or primary alcohols with alcohols to form esters is a prominent example of a CDC reaction, often referred to as oxidative esterification. beilstein-journals.org This process involves the formal removal of a hydrogen molecule (H₂) with the aid of an oxidant. wikipedia.org A variety of transition metals, including copper, iron, and palladium, have been employed to catalyze these transformations. beilstein-journals.orgorganic-chemistry.orgmdpi.com For instance, iron catalysis is particularly attractive due to its low cost, natural abundance, and environmental benignity. mdpi.com Copper-catalyzed CDC reactions between aldehydes and alkylbenzenes in the presence of tert-butyl hydroperoxide (TBHP) can produce benzylic esters. organic-chemistry.org
The versatility of CDC allows for the coupling of various C-H bonds (sp³, sp², sp) with O-H bonds, providing a broad synthetic toolbox for accessing a wide range of diesters from simple and readily available precursors. libretexts.org
| Catalyst/Promoter | C-Reagent (C-H source) | O-Reagent (O-H source) | Oxidant | Bond Formed |
|---|---|---|---|---|
| Copper (Cu) | Aldehydes | Alkylbenzenes | TBHP | C(sp²)-O |
| Iron (Fe) | Compounds with activated C-H | Alcohols | Various | C-O |
| Palladium (Pd) | Alkenes (Allylic C-H) | Carboxylic Acids | Various | C(sp³)-O |
| Iodine-mediated | Acetophenones | Potassium Xanthates (alkoxy source) | Iodine | C(sp²)-O |
Photo- and Sono-Chemical Approaches: Visible-Light-Induced and Ultrasound-Promoted Diester Synthesis
In recent years, photochemistry has been recognized as a powerful tool for driving organic reactions under mild and sustainable conditions. chemrxiv.org Visible-light-induced synthesis, in particular, has gained traction for ester and diester formation. researchgate.netrsc.org These methods can proceed through various mechanisms, including photoredox catalysis which converts photonic energy into chemical energy to facilitate reactions. chemrxiv.org
Visible-light-mediated protocols have been successfully developed for the direct synthesis of α-substituted glutaric diesters from aldehydes and acrylates. chemrxiv.orgresearchgate.net This process often utilizes an organic dye, such as Eosin Y, as a photocatalyst. chemrxiv.orgresearchgate.net Notably, some of these transformations can be performed using natural sunlight as the light source, enhancing their sustainability. chemrxiv.org Furthermore, transition-metal- and photocatalyst-free methods for synthesizing esters from aldehydes have been reported, induced by either sunlight or an artificial blue LED source. rsc.org These reactions can also involve a cross-dehydrogenative coupling mechanism, for example, between aldehydes and phenols, to yield O-aryl esters. nih.govacs.org The process may involve a self-propagating radical reaction initiated by visible light. nih.govacs.org While sono-chemical (ultrasound-promoted) approaches are utilized in various organic syntheses to enhance reaction rates and yields, their specific application to the synthesis of Pentane-1,5-diyl bis(2-ethylbutanoate) and its analogues is an area of ongoing research.
Multi-Component and One-Pot Synthetic Strategies for Constructing Complex Diester Architectures
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. jocpr.comnih.gov This approach offers significant advantages, including high atom and step economy, reduced waste, and the rapid generation of molecular complexity from simple starting materials. jocpr.comnih.gov MCRs like the Ugi and Passerini reactions are well-established for creating complex amide and ester-containing structures and highlight the potential of MCRs to build diverse diester frameworks. nih.govnih.gov
One-pot synthesis, a related strategy, involves the sequential execution of multiple reaction steps in a single flask without isolating intermediates. This approach enhances efficiency by minimizing purification steps and reducing solvent usage. nih.gov An example is the one-pot synthesis of enantiomerically pure syn-1,3-diacetates from a racemic mixture of 1,3-diols. nih.gov This dynamic kinetic asymmetric transformation (DYKAT) cleverly combines enzymatic transesterification, ruthenium-catalyzed epimerization, and intramolecular acyl migration to achieve high yield and stereoselectivity. nih.gov Such strategies are invaluable for constructing complex diester architectures with precise control over their structure. researchgate.net
Stereoselective and Regioselective Synthesis of Diester Variants
The biological and material properties of molecules are often dictated by their specific three-dimensional arrangement (stereochemistry) and the precise location of functional groups (regiochemistry). Consequently, stereoselective and regioselective synthesis methods are crucial for creating specific diester variants.
Stereoselective synthesis aims to produce a single stereoisomer (enantiomer or diastereomer) from a mixture of possibilities. ethz.ch Asymmetric synthesis can be achieved using chiral starting materials, chiral auxiliaries, or enantioselective catalysts. ethz.ch The previously mentioned dynamic kinetic asymmetric transformation (DYKAT) for producing enantiopure syn-1,3-diacetates is a prime example of a highly stereoselective process applied to diol derivatives. nih.gov Another approach involves the kinetic resolution of racemic diols through organocatalytic oxidative esterification, yielding enantioenriched esters and recovering the unreacted enantioenriched diol. acs.org
Regioselective synthesis focuses on controlling the position at which a chemical bond is formed or broken. In the synthesis of unsymmetrical diesters from polyols, regioselectivity is key to differentiating between multiple hydroxyl groups. For instance, in the synthesis of aldisine derivatives, a regioselective nucleophilic substitution reaction was used to functionalize a specific position on the molecule. mdpi.com The development of catalysts and directing groups that can guide a reaction to a specific site on a substrate is a central theme in modern organic synthesis, enabling the programmed construction of complex molecules, including precisely defined diester variants. jocpr.com
Mechanistic Investigations of Diester Formation and Transformation Pathways
Elucidation of Reaction Mechanisms in Esterification Processes
Esterification, the foundational process for forming Pentane-1,5-diyl bis(2-ethylbutanoate) from 1,5-Pentanediol (B104693) and 2-Ethylbutanoic acid, can proceed through several distinct mechanistic pathways.
The most common route for synthesizing diesters from a diol and two equivalents of a carboxylic acid is the Fischer esterification. This reaction is an acid-catalyzed nucleophilic acyl substitution. The mechanism involves a series of reversible steps:
Protonation of the Carbonyl: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) protonates the carbonyl oxygen of 2-ethylbutanoic acid. This step significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack. masterorganicchemistry.com
Nucleophilic Attack: An alcohol group from 1,5-pentanediol acts as a nucleophile, attacking the activated carbonyl carbon. This addition forms a key tetrahedral intermediate. organic-chemistry.org
Proton Transfer: A proton is transferred from the oxonium ion (the former hydroxyl of the alcohol) to one of the hydroxyl groups of the original carboxylic acid. This converts a poor leaving group (-OH) into a good leaving group (H₂O). masterorganicchemistry.com
Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. organic-chemistry.org
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the monoester product, 5-hydroxypentyl 2-ethylbutanoate.
This entire sequence is then repeated at the second hydroxyl group of the 1,5-pentanediol to form the final diester, Pentane-1,5-diyl bis(2-ethylbutanoate). acs.org Because all steps are in equilibrium, the reaction is typically driven to completion by removing water as it forms (e.g., using a Dean-Stark apparatus) or by using a large excess of one of the reactants. masterorganicchemistry.comorganic-chemistry.org
Transesterification is another pathway for forming or transforming diesters. This process involves the exchange of an alkoxy group of an existing ester with an alcohol. For Pentane-1,5-diyl bis(2-ethylbutanoate), this could involve reacting a simple ester of 2-ethylbutanoic acid (like methyl 2-ethylbutanoate) with 1,5-pentanediol.
The mechanism, which can be catalyzed by either acids or bases, also proceeds through a tetrahedral intermediate. wikipedia.orgbyjus.commasterorganicchemistry.com
Acid-Catalyzed Mechanism: Similar to Fischer esterification, the carbonyl group of the starting ester is protonated to enhance its electrophilicity. The incoming alcohol (1,5-pentanediol) then attacks the carbonyl carbon. After proton transfers, the original alcohol is eliminated, and the new ester is formed. researchgate.net
Base-Catalyzed Mechanism: A strong base deprotonates the incoming alcohol (1,5-pentanediol), forming a highly nucleophilic alkoxide. This alkoxide attacks the carbonyl carbon of the starting ester, creating a tetrahedral intermediate. This intermediate then collapses, ejecting the original alkoxide as the leaving group to yield the new diester product. byjus.commasterorganicchemistry.com
Transesterification is also an equilibrium process. To favor the formation of the desired diester, the alcohol that is displaced (e.g., methanol) is often removed from the reaction mixture by distillation. wikipedia.org This mechanism is fundamental in many industrial applications, including the synthesis of polyesters. wikipedia.orgbyjus.com
While less common than ionic pathways, radical and photochemical reactions represent modern strategies for ester synthesis. These methods can operate under mild conditions and offer alternative reactivity.
Radical Mechanisms: Carboxylic acids can be converted into radical precursors. For example, under the right conditions, a carboxyl radical can be generated, which then loses carbon dioxide to form a carbon-centered radical. libretexts.org While direct diester synthesis from a diol via a radical pathway is not standard, related radical-based methods exist. One approach involves the photoirradiation of alkyl iodides in the presence of carbon monoxide and an alcohol, which proceeds through radical intermediates to form esters. Another strategy is the oxidation of ethers to esters using reagents that generate α-oxy carbon-centered radicals.
Photochemical Mechanisms: Light can be used to induce esterification, often without a catalyst. One such method involves the photo-induced Diels-Alder reaction between specific moieties to form macrocyclic aliphatic polyesters at ambient temperatures. rsc.org Another approach is the visible-light-induced coupling of aldehydes with phenols to form esters, which proceeds via a self-propagating radical reaction. researchgate.net Although not directly applied to the synthesis of Pentane-1,5-diyl bis(2-ethylbutanoate), these photochemical methods highlight emerging, milder routes to ester formation that could be adapted for diester synthesis.
Reaction Kinetics and Thermodynamic Profiling of Diester-Forming Reactions
The formation of diesters like Pentane-1,5-diyl bis(2-ethylbutanoate) via Fischer esterification is a thermodynamically controlled process, but it is often kinetically slow.
The activation energy for the acid-catalyzed esterification of fatty acids with methanol (B129727) is approximately 42 kJ/mol, while for more sterically hindered alcohols, it is higher, around 53-64 kJ/mol. ucr.ac.cr The formation of the diester from 1,5-pentanediol occurs in two consecutive steps, with the second esterification step often being slower due to increased steric hindrance.
| Alcohol | Activation Energy (Ea) (kJ/mol) | Relative Rate Constant (k) | Steric Factor |
|---|---|---|---|
| Methanol | 42 | High | Low |
| Ethanol (B145695) | 53 | Moderate | Moderate |
| Isopropanol | 64 | Low | High |
Thermodynamic Profile: Fischer esterification is a reversible reaction with an equilibrium constant (Keq) typically close to 1, indicating that the reaction does not strongly favor products or reactants under standard conditions. masterorganicchemistry.comucr.ac.cr The reaction is nearly thermoneutral, with a standard enthalpy change (ΔH°) of approximately -3 ± 2 kJ/mol. ucr.ac.cr This small enthalpy change means that temperature has only a minor effect on the equilibrium position, though it significantly impacts the reaction rate. ucr.ac.crresearchgate.net To achieve high yields (e.g., >95%), the equilibrium must be shifted toward the products. This is achieved by applying Le Châtelier's principle, either by using a large excess of one reactant (typically the alcohol) or by continuously removing the water byproduct during the reaction. masterorganicchemistry.com
Characterization of Reactive Intermediates and Transition States in Diester Reactions
The mechanisms of diester formation are defined by the transient species—reactive intermediates and transition states—that form along the reaction coordinate.
Reactive Intermediates: The most critical reactive intermediate in both Fischer esterification and transesterification is the tetrahedral intermediate . organic-chemistry.orgwikipedia.org This species forms when the nucleophile (the alcohol) attacks the electrophilic carbonyl carbon of the carboxylic acid or ester. It is characterized by an sp³-hybridized carbon atom bonded to four substituents, including the original carbonyl oxygen, two hydroxyl groups (in Fischer esterification), and the alkoxy group of the attacking alcohol. While these intermediates are typically short-lived and difficult to isolate, their existence is supported by extensive kinetic evidence and isotopic labeling studies. rsc.org In some specialized cases, such as the reaction of acetyl chloride with ethanol in microdroplets, the protonated tetrahedral intermediate has been directly detected and characterized using mass spectrometry. rsc.org
Transition States: A transition state is the highest-energy point on the reaction pathway connecting reactants to intermediates or products. These states are fleeting, lasting for only a few vibrational periods, and cannot be isolated. Their structures and energies are typically investigated using computational chemistry methods, such as Density Functional Theory (DFT). rsc.orgresearchgate.net These calculations help to map the potential energy surface of the reaction, determine activation energy barriers, and visualize the geometry of atoms as bonds are being formed and broken. rsc.org For example, computational studies on the esterification of palmitic acid revealed an energy barrier of approximately 100 kJ/mol for the self-catalyzed reaction, which could be lowered by an effective catalyst. nih.gov
Impact of Catalyst Design and Solvent Environment on Reaction Mechanisms and Selectivity
The efficiency and outcome of diester synthesis are profoundly influenced by the choice of catalyst and the solvent system.
Catalyst Design: The primary role of a catalyst in esterification is to lower the activation energy of the reaction.
Homogeneous Catalysts: Strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH), as well as Lewis acids, are effective homogeneous catalysts. organic-chemistry.org They operate by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic. wikipedia.org
Heterogeneous (Solid Acid) Catalysts: To simplify product purification and catalyst recovery, solid acid catalysts are widely used. These include ion-exchange resins (e.g., Amberlyst), zeolites (like ZSM-5), and sulfated metal oxides (e.g., sulfated zirconia). mdpi.comfrontiersin.org The catalytic activity of these materials often depends on the type (Brønsted vs. Lewis), strength, and density of their acid sites. acs.org For sterically demanding molecules, the pore size and structure of the catalyst are also critical to allow reactants access to the active sites. mdpi.com
| Catalyst Type | Examples | Advantages | Disadvantages |
|---|---|---|---|
| Homogeneous Brønsted Acid | H₂SO₄, p-TsOH | High activity, low cost | Difficult to separate, corrosive, side reactions |
| Heterogeneous Solid Acid | Amberlyst-15, Zeolite ZSM-5, Sulfated Zirconia | Easily separable, reusable, less corrosive | Lower activity, potential diffusion limitations, higher cost |
| Enzymatic | Lipases | High selectivity, mild conditions | High cost, sensitive to temperature/pH, slower rates |
Solvent Environment: The solvent can significantly impact reaction kinetics and equilibrium. researchgate.net For esterification, non-polar, water-immiscible solvents like toluene (B28343) or hexane (B92381) are often used in conjunction with a Dean-Stark trap to facilitate the removal of water and drive the reaction to completion. masterorganicchemistry.com However, the solvent's polarity can also directly influence reaction rates by stabilizing or destabilizing the reactants, transition states, and intermediates. nih.gov Thermodynamic models show that activity coefficients of the reactants change based on the solvent, which in turn alters the kinetic rate. nih.govresearchgate.net For instance, adding N-methyl-2-pyrrolidone (NMP) as a solvent can slow down esterification kinetics by lowering the activity coefficient of the acid. researchgate.net Therefore, selecting an appropriate solvent is a critical parameter for optimizing the synthesis of Pentane-1,5-diyl bis(2-ethylbutanoate).
Advanced Spectroscopic and Chromatographic Research for Diester Analysis
High-Resolution Mass Spectrometry (HRMS) for Precise Diester Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of diesters like Pentane-1,5-diyl bis(2-ethylbutanoate). By measuring the mass-to-charge ratio (m/z) of ions with very high accuracy, HRMS allows for the calculation of a unique molecular formula.
Research Findings:
In the analysis of Pentane-1,5-diyl bis(2-ethylbutanoate) (molecular formula C₁₇H₃₂O₄), HRMS can distinguish its exact mass from other isobaric compounds. The expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared against the measured value. A high degree of mass accuracy, typically within a few parts per million (ppm), provides strong evidence for the correct molecular formula.
Common fragmentation pathways for long-chain diesters in HRMS involve cleavage at the ester linkages. For Pentane-1,5-diyl bis(2-ethylbutanoate), characteristic fragment ions would result from the loss of one or both 2-ethylbutanoate groups. The high mass accuracy of HRMS allows for the confident assignment of elemental compositions to these fragment ions, further corroborating the proposed structure. For instance, the loss of a 2-ethylbutanoic acid molecule (C₆H₁₂O₂) would result in a specific fragment ion that can be precisely measured.
| Ion Species | Theoretical Exact Mass (m/z) | Plausible Elemental Composition |
| [M+H]⁺ | 301.2373 | C₁₇H₃₃O₄⁺ |
| [M+Na]⁺ | 323.2193 | C₁₇H₃₂NaO₄⁺ |
| [M-C₆H₁₁O₂]⁺ | 185.1536 | C₁₁H₂₁O₂⁺ |
| [C₆H₁₁O]⁺ | 99.0804 | C₆H₁₁O⁺ |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Elucidation of Diesters
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the complete structural elucidation of diesters, providing detailed information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR are utilized to map the connectivity of atoms and infer stereochemical relationships.
Research Findings:
For Pentane-1,5-diyl bis(2-ethylbutanoate), the ¹H NMR spectrum would exhibit characteristic signals for the different types of protons present in the molecule. The methylene (B1212753) protons of the pentane-1,5-diyl chain adjacent to the ester oxygens are expected to appear as a triplet at approximately 4.1 ppm. The methine proton in the 2-ethylbutanoate moiety would likely be observed as a multiplet around 2.3 ppm. The methylene and methyl protons of the ethyl groups would produce distinct multiplets and triplets, respectively, in the upfield region of the spectrum.
The ¹³C NMR spectrum would provide complementary information, with the carbonyl carbons of the ester groups resonating at around 174 ppm. The carbons of the pentane-1,5-diyl chain directly bonded to the ester oxygens would appear at approximately 64 ppm. The other aliphatic carbons would be found in the 10-40 ppm range.
| ¹H NMR - Predicted Chemical Shifts (δ, ppm) | Multiplicity | Assignment |
| ~4.1 | Triplet | -O-CH₂ -(CH₂)₃-CH₂-O- |
| ~2.3 | Multiplet | -O-CO-CH (CH₂CH₃)₂ |
| ~1.6 | Multiplet | -O-CH₂-CH₂ -CH₂-CH₂ -CH₂-O- |
| ~1.5 | Multiplet | -O-CO-CH(CH₂ CH₃)₂ |
| ~1.4 | Multiplet | -O-CH₂-CH₂-CH₂ -CH₂-CH₂-O- |
| ~0.9 | Triplet | -O-CO-CH(CH₂CH₃ )₂ |
| ¹³C NMR - Predicted Chemical Shifts (δ, ppm) | Assignment |
| ~174 | C =O |
| ~64 | -O-CH₂ -(CH₂)₃-CH₂-O- |
| ~45 | -O-CO-CH (CH₂CH₃)₂ |
| ~28 | -O-CH₂-CH₂ -CH₂-CH₂ -CH₂-O- |
| ~25 | -O-CO-CH(CH₂ CH₃)₂ |
| ~22 | -O-CH₂-CH₂-CH₂ -CH₂-CH₂-O- |
| ~11 | -O-CO-CH(CH₂CH₃ )₂ |
Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile and Semi-Volatile Diester Components
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the separation and identification of volatile and semi-volatile compounds. For diesters like Pentane-1,5-diyl bis(2-ethylbutanoate), GC-MS allows for its detection and quantification in complex mixtures.
Research Findings:
In a typical GC-MS analysis, Pentane-1,5-diyl bis(2-ethylbutanoate) would be separated from other components on a capillary column based on its boiling point and polarity. The retention time would be characteristic of the compound under specific chromatographic conditions.
The mass spectrometer detector would then generate a mass spectrum for the eluted compound. The fragmentation pattern observed in the mass spectrum is a molecular fingerprint that aids in its identification. Common fragmentation pathways for esters in GC-MS include α-cleavage and McLafferty rearrangement. whitman.edu For Pentane-1,5-diyl bis(2-ethylbutanoate), a prominent fragment ion at m/z 99, corresponding to the 2-ethylbutanoyl cation, would be expected. whitman.edu Another characteristic fragmentation would be the loss of a 2-ethylbutanoate radical.
| GC-MS Parameter | Typical Value/Observation |
| Column Type | Non-polar or mid-polar capillary column |
| Injection Mode | Split/Splitless |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) |
| Key Fragment Ion (m/z) | 99 ([C₆H₁₁O]⁺) |
| Other Significant Fragments (m/z) | 71, 43 |
Liquid Chromatography Techniques (HPLC-MS, LC-HRMS) for Non-Volatile Diester Analysis and Purity Assessment
For diesters that are less volatile or thermally labile, Liquid Chromatography (LC) techniques coupled with mass spectrometry are the methods of choice. High-Performance Liquid Chromatography (HPLC) combined with MS or HRMS provides a powerful platform for the analysis and purity assessment of such compounds.
Research Findings:
In an HPLC-MS analysis of Pentane-1,5-diyl bis(2-ethylbutanoate), a reversed-phase column would typically be used, where the compound would be separated based on its hydrophobicity. The retention time would be dependent on the specific column and mobile phase composition.
The mass spectrometer would detect the eluting compound, often using soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). These methods typically produce the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺), which allows for the determination of the molecular weight. When coupled with a high-resolution mass analyzer (LC-HRMS), the precise molecular formula can be confirmed, as discussed in section 4.1. This technique is particularly useful for assessing the purity of a sample by detecting and identifying any impurities present.
| LC-MS Parameter | Typical Condition |
| Column Type | C18 or other reversed-phase column |
| Mobile Phase | Gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |
| Detected Ions | [M+H]⁺, [M+Na]⁺ |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization and Hydrogen Bonding Studies in Diesters
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are particularly useful for confirming the presence of the ester groups in Pentane-1,5-diyl bis(2-ethylbutanoate).
Research Findings:
The FT-IR spectrum of Pentane-1,5-diyl bis(2-ethylbutanoate) would be dominated by a strong, sharp absorption band around 1735-1750 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester carbonyl group. orgchemboulder.com Additionally, C-O stretching vibrations would be observed in the 1000-1300 cm⁻¹ region. orgchemboulder.com The presence of the aliphatic hydrocarbon backbone would be confirmed by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ would indicate the absence of alcohol or carboxylic acid impurities.
Raman spectroscopy would provide complementary information, with the C=O stretch also being a prominent feature. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds, making it useful for studying the hydrocarbon backbone of the molecule.
| Vibrational Mode | Expected FT-IR Absorption (cm⁻¹) | Intensity |
| C=O Stretch (Ester) | 1735-1750 | Strong, Sharp |
| C-H Stretch (Aliphatic) | 2850-2960 | Medium to Strong |
| C-H Bend (Aliphatic) | 1375-1465 | Medium |
| C-O Stretch (Ester) | 1000-1300 | Medium to Strong |
Hyphenated Techniques for Comprehensive Diester Profiling in Complex Reaction Mixtures
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the comprehensive analysis of complex mixtures containing diesters. chromatographytoday.comnih.gov Techniques like GC-MS and LC-MS, as discussed in previous sections, are prime examples of hyphenated methods that provide both separation and identification capabilities. chromatographytoday.comnih.gov
Research Findings:
In the context of a complex reaction mixture from the synthesis of Pentane-1,5-diyl bis(2-ethylbutanoate), hyphenated techniques are crucial for identifying the main product, unreacted starting materials, by-products, and any impurities. For instance, GC-MS could be used to identify volatile by-products, while LC-MS would be more suitable for analyzing less volatile components or thermal degradation products.
More advanced hyphenated techniques, such as two-dimensional gas chromatography coupled with mass spectrometry (GCxGC-MS), can provide even greater resolving power for extremely complex mixtures. Similarly, coupling liquid chromatography with NMR spectroscopy (LC-NMR) allows for the direct structural elucidation of components in a mixture without the need for prior isolation. These powerful hyphenated methods are invaluable for reaction monitoring, process optimization, and quality control in the production of diesters.
| Hyphenated Technique | Application in Diester Analysis |
| GC-MS | Analysis of volatile and semi-volatile components in reaction mixtures, identification of by-products. |
| LC-MS/LC-HRMS | Analysis of non-volatile components, purity assessment, identification of impurities and degradation products. ox.ac.uk |
| GCxGC-MS | High-resolution separation and identification of components in highly complex volatile mixtures. |
| LC-NMR | Direct structural elucidation of components in a mixture without isolation. |
Pentane 1,5 Diyl Bis 2 Ethylbutanoate As a Building Block in Advanced Synthetic Chemistry Research
Diesters in Polymer Chemistry: Monomer Design for Polyester (B1180765) Synthesis via Polytransesterification and Ring-Opening Polymerization
Diesters are fundamental components in the synthesis of polyesters, one of the most important classes of polymers. The structure of Pentane-1,5-diyl bis(2-ethylbutanoate) makes it a candidate for incorporation into polyester chains through methods like polytransesterification.
Polytransesterification is a step-growth polymerization process where a diester monomer reacts with a diol in the presence of a catalyst, typically at elevated temperatures, to form a polyester and a small molecule byproduct (usually an alcohol). mdpi.comresearchgate.net In a hypothetical reaction, Pentane-1,5-diyl bis(2-ethylbutanoate) could react with a diol such as ethylene (B1197577) glycol. The branched nature of the 2-ethylbutanoate side chains would likely result in polyesters with unique properties, such as increased solubility in organic solvents and a lower glass transition temperature compared to polyesters made from linear diacids, thereby imparting flexibility and plasticity to the final material. mdpi.com
The general scheme for polytransesterification involves the exchange of the ester group, leading to the formation of a growing polymer chain. rsc.org
Ring-Opening Polymerization (ROP) is another major pathway for polyester synthesis, typically involving cyclic monomers like lactones. libretexts.orgchinesechemsoc.org While Pentane-1,5-diyl bis(2-ethylbutanoate) is not a cyclic monomer itself, it could be synthesized from precursors amenable to ROP, or it could act as a chain transfer agent or an initiator (after conversion to the corresponding diol, 1,5-pentanediol) in the ROP of other cyclic esters. libretexts.orgdbpedia.orgwikipedia.org For instance, 1,5-pentanediol (B104693) can initiate the polymerization of monomers like caprolactone, incorporating the pentane-1,5-diyl unit into the resulting polyester backbone. libretexts.orgwikipedia.org The properties of such polymers can be tuned by the choice of comonomers and initiators.
Below is a table illustrating how the choice of diol and diester monomers can influence polyester properties, providing a basis for predicting the behavior of polymers derived from Pentane-1,5-diyl bis(2-ethylbutanoate).
| Diester Monomer | Diol Comonomer | Potential Polymer Properties |
| Dimethyl terephthalate | Ethylene glycol | High tensile strength, high crystallinity (e.g., PET) |
| Dimethyl adipate (B1204190) | 1,4-Butanediol | Lower melting point, more flexible than aromatic polyesters |
| Pentane-1,5-diyl bis(2-ethylbutanoate) (Hypothetical) | Ethylene glycol | Potentially amorphous, good solubility, lower glass transition temperature due to branched side chains |
| Dibutyl itaconate | 1,3-Propanediol | Potential for cross-linking if unsaturation is present, bio-based potential |
Strategies for Incorporating Diester Moieties into Complex Molecular Architectures and Scaffolds
The incorporation of diester moieties is a common strategy in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and fine chemicals. google.com The diester functional group can serve as a key structural element or as a precursor that can be modified in subsequent synthetic steps.
Pentane-1,5-diyl bis(2-ethylbutanoate) offers a unique combination of a flexible linear core (the pentane-1,5-diyl chain) and sterically bulky, hydrophobic end groups (the 2-ethylbutanoate moieties). This structure could be leveraged in several ways:
As a Flexible Linker: The pentane-1,5-diyl chain can be used to connect two other molecular fragments, creating larger, more complex structures. The flexibility of this linker could be crucial for applications where molecular motion or specific conformational states are desired, such as in the design of molecular switches or sensors.
As a Pro-drug Moiety: In medicinal chemistry, ester groups are frequently used to mask polar functional groups, improving a drug's oral bioavailability. The diester could be incorporated into a drug molecule, which would then be hydrolyzed in vivo by esterase enzymes to release the active pharmaceutical ingredient. The 2-ethylbutanoate group, being a branched-chain fatty acid derivative, could influence the pharmacokinetic properties of the resulting pro-drug. nih.gov
In Fragment-Based Synthesis: The molecule could be cleaved (e.g., through hydrolysis) to provide its constituent parts: 1,5-pentanediol and 2-ethylbutanoic acid. dbpedia.orgsolubilityofthings.com These smaller molecules can then be used as building blocks in separate synthetic pathways. This modular approach is a cornerstone of modern organic synthesis.
The table below outlines potential synthetic strategies for utilizing this diester.
| Synthetic Strategy | Description | Potential Application |
| Direct Incorporation | Using the intact diester molecule as a linker or spacer between two reactive molecular fragments. | Synthesis of macrocycles, molecular clips, or complex polymer architectures. |
| Hydrolytic Cleavage and Derivatization | Hydrolysis of the ester bonds to yield 1,5-pentanediol and 2-ethylbutanoic acid for use in other syntheses. | Access to versatile C5 and C6 building blocks for natural product synthesis or materials science. escholarship.org |
| Partial Functionalization | Selective reaction at one of the ester groups, leaving the other intact for subsequent transformations. | Creation of asymmetrical molecules with differentiated functionality at either end of the pentane (B18724) chain. |
Diester-Based Components in Supramolecular Assembly Research and Self-Organizing Systems
Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules that are held together by non-covalent intermolecular forces. mdpi.comnih.gov Self-assembly is the spontaneous organization of these molecules into stable, well-defined structures. researchgate.net
Diesters, particularly those with amphiphilic characteristics, can be key components in the design of self-organizing systems. nih.gov Although Pentane-1,5-diyl bis(2-ethylbutanoate) is primarily hydrophobic, its structure suggests it could play a role in forming or stabilizing supramolecular assemblies through van der Waals forces and hydrophobic interactions.
For instance, it could be incorporated into larger amphiphilic molecules, where the 2-ethylbutanoate groups would form the core of a micelle or the interior of a vesicle in an aqueous environment. The branched nature of these alkyl chains would influence the packing and fluidity of the resulting assembly. In non-polar organic solvents, a reverse effect might be observed, where the ester groups could interact with more polar guests.
Researchers could explore using this diester as a template or guest molecule within larger host systems like cyclodextrins or calixarenes, where the size and shape of the branched alkyl groups would dictate the stability and selectivity of the host-guest complex.
| Supramolecular Role | Driving Force | Potential Resulting Structure |
| Hydrophobic Core Component | Hydrophobic Effect | Micelles, vesicles, or nanoparticles (when part of a larger amphiphilic molecule). nih.gov |
| Guest Molecule | Host-Guest Interactions (van der Waals forces, shape complementarity) | Encapsulation complexes with macrocyclic hosts. |
| Organogelator | Intermolecular Entanglement and van der Waals forces | Formation of fibrous networks that immobilize a solvent, creating a gel. |
Bio-Inspired Synthesis and Biomimetic Applications: Utilizing Diesters as Model Compounds for Biological Processes
Bio-inspired synthesis seeks to mimic nature's strategies to create complex molecules and materials. jst.go.jpinnovationnewsnetwork.combeilstein-journals.org Nature employs ester and diester linkages extensively, from the phosphodiester backbone of DNA to the triglycerides used for energy storage. Diesters can serve as simplified model compounds to study the behavior of these more complex biological systems.
The structure of Pentane-1,5-diyl bis(2-ethylbutanoate) contains features relevant to biomimicry:
Branched-Chain Fatty Acid Mimic: 2-Ethylbutanoic acid is a branched-chain fatty acid. nih.gov Such structures are found in various natural lipids and are known to influence the properties of cell membranes, such as fluidity. This diester could be used in synthetic lipid bilayers or other membrane models to study the impact of branched acyl chains on membrane dynamics.
Biodegradability Studies: The ester linkages are susceptible to enzymatic hydrolysis by lipases and esterases. mdpi.com This makes the compound a potential candidate for creating biodegradable materials. Research could focus on the rate of its degradation by various microbial enzymes, providing insight into how molecular structure (e.g., branching near the ester bond) affects biodegradability. mdpi.com This is crucial for designing environmentally benign plastics, lubricants, or drug delivery vehicles.
Below is a table outlining possible biomimetic research areas for this diester.
| Research Area | Biological Process Being Modeled | Key Feature of Diester |
| Artificial Cell Membranes | Lipid packing and membrane fluidity. | The branched 2-ethylbutanoate groups mimic branched fatty acids, affecting packing density. |
| Biodegradable Materials | Enzymatic degradation of natural esters (e.g., fats, oils). | Susceptibility of ester bonds to hydrolysis by enzymes like lipases. mdpi.com |
| Drug Delivery Systems | Release of compounds from natural carriers. | Controlled hydrolysis of the ester linkage to release an encapsulated molecule. |
Green Chemistry Principles Applied to the Synthesis of Pentane 1,5 Diyl Bis 2 Ethylbutanoate and Diesters
Maximizing Atom Economy and Reaction Efficiency in Diester Synthesis
To address these limitations, researchers have focused on developing more atom-efficient methodologies. One such strategy is the use of Cross-Dehydrogenative Coupling (CDC) reactions. CDC reactions create C-O bonds by activating the C-H bond of arenes and coupling them with carboxylic acids, directly producing aryl esters. labmanager.com These reactions are lauded for their high atom economy, as they minimize waste by utilizing reactants more efficiently. labmanager.com For instance, the development of Rhodium (Rh) and Ruthenium (Ru) bimetallic oxide cluster catalysts has enabled efficient CDC reactions using molecular oxygen as the sole oxidant, with water being the only byproduct, representing a significant step towards greener ester synthesis. labmanager.com
Another approach to enhance reaction efficiency is through microwave-promoted diesterification. This method, particularly when conducted under solvent-free conditions, offers an atom-efficient and environmentally friendly route to synthesize diesters with excellent yields and simplified work-up procedures. nih.gov
Table 7.1: Comparison of Reaction Efficiency in Diester Synthesis Methods
| Synthesis Method | Key Advantages for Atom Economy & Efficiency | Byproducts |
|---|---|---|
| Fischer Esterification | Well-established, simple procedure. | Water |
| Cross-Dehydrogenative Coupling (CDC) | High atom economy, minimizes waste. labmanager.com | Water (when using O2 as oxidant) labmanager.com |
| Microwave-Promoted Synthesis | High product yields, facile work-up, often solvent-free. nih.gov | Varies by specific reaction |
| Enzymatic Synthesis | High selectivity, mild reaction conditions. nih.gov | Water |
Development of Safer Catalytic Systems and Elimination of Hazardous Reagents
Traditional esterification reactions often rely on homogeneous mineral acids like sulfuric acid as catalysts. researchinschools.org While effective and inexpensive, these catalysts are corrosive, difficult to separate from the product, and generate significant acidic waste during neutralization and purification processes. researchinschools.org Green chemistry principles drive the development of safer, more sustainable catalytic systems.
Heterogeneous Solid Acid Catalysts: There is a global effort to replace conventional liquid acids with heterogeneous solid acids. These catalysts offer several advantages:
High catalytic activity and selectivity.
Non-corrosive nature , protecting reaction vessels.
Ease of separation from the reaction mixture, allowing for simple recovery and reuse. Examples include tetravalent metal acid (tma) salts like amorphous M(IV) phosphates and tungstates (where M = Zr, Ti, Sn), which have shown promise in synthesizing both monoesters and diesters.
Enzymatic Catalysts: Lipases are increasingly used as biocatalysts for ester synthesis. Immobilized enzymes, such as Novozym® 435, offer a sustainable pathway for producing diesters like bis(2-ethylbutyl) adipate (B1204190) and bis(2-ethylbutyl) sebacate. nih.gov This biocatalytic approach has several benefits:
High selectivity , reducing byproduct formation.
Operation under mild conditions (e.g., lower temperatures), reducing energy consumption. nih.gov
Reusability for multiple reaction cycles without significant loss of activity. nih.gov
Production of biodegradable products, aligning with the goal of designing for degradation. nih.gov
Brønsted Acidic Ionic Liquids (BAILs): Ionic liquids (ILs) are salts that are liquid at low temperatures and have negligible vapor pressure, making them potential green solvents. ajast.net Task-specific ionic liquids with acidic functional groups (BAILs) can act as both the solvent and the catalyst, replacing corrosive mineral acids. researchinschools.orgajast.netrsc.org These catalysts show good activity in esterification reactions and can often be easily separated from the ester product, which may be immiscible with the ionic liquid, allowing for decantation and reuse of the catalyst. researchinschools.orgacs.org
Table 7.2: Comparison of Catalytic Systems for Diester Synthesis
| Catalyst Type | Examples | Advantages | Disadvantages |
|---|---|---|---|
| Homogeneous Mineral Acids | Sulfuric acid (H₂SO₄), Hydrochloric acid (HCl) | Low cost, high activity. researchinschools.org | Corrosive, difficult to separate, generates waste. researchinschools.org |
| Heterogeneous Solid Acids | Zeolites, Sulfated zirconia, M(IV) phosphates/tungstates. | Reusable, non-corrosive, easy to separate. | Can have lower activity than homogeneous catalysts. |
| Enzymatic Catalysts (Lipases) | Novozym® 435 (immobilized Candida antarctica lipase (B570770) B). nih.gov | High selectivity, mild conditions, biodegradable. nih.gov | Higher cost, potential for denaturation. |
| Brønsted Acidic Ionic Liquids | [HMIM][HSO₄], [PSPy][HSO₄]. acs.orgresearchgate.net | Dual solvent-catalyst, reusable, non-corrosive. researchinschools.orgrsc.org | Higher cost, potential toxicity concerns with some ILs. |
| Bimetallic Oxide Clusters | RhRuOₓ/C. labmanager.com | High efficiency, uses O₂ as a green oxidant. labmanager.com | High cost of noble metals. |
Utilization of Environmentally Benign Solvents and Solvent-Free Conditions
Solvents constitute a significant portion of the waste generated in chemical processes. royalsocietypublishing.org Green chemistry encourages making the use of auxiliary substances like solvents unnecessary wherever possible, or innocuous when used. nih.gov
Solvent-Free Synthesis: Conducting reactions without a solvent is a highly desirable green chemistry approach. It reduces pollution, lowers costs, and simplifies processes and handling. cmu.edu The synthesis of diesters has been successfully demonstrated under solvent-free conditions, often facilitated by microwave irradiation or the use of specific catalysts. nih.govresearchgate.netresearchgate.net For example, the direct reaction of aromatic carboxylates with 1,n-dihaloalkanes provides an efficient and environmentally friendly route to symmetric methylene (B1212753) diesters without the need for a solvent. researchgate.net Similarly, lipase-catalyzed synthesis of flavor esters and biolubricants can be effectively carried out in solvent-free systems, where one of the reactants may also serve as the reaction medium. nih.govnih.gov
Environmentally Benign Solvents: When a solvent is necessary, the focus shifts to greener alternatives to traditional volatile organic compounds (VOCs).
Ionic Liquids (ILs): As mentioned, ILs can serve as both catalysts and solvents. researchinschools.org Their low vapor pressure significantly reduces air pollution. ajast.net Furthermore, the immiscibility of some ILs with ester products facilitates easy separation and recycling. researchinschools.orgacs.org
Supercritical Fluids (SCFs): A supercritical fluid is a substance at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. buffaloextracts.commdpi.com Supercritical carbon dioxide (scCO₂) is a particularly attractive green solvent because it is non-toxic, non-flammable, inexpensive, and readily available. buffaloextracts.com After the reaction, the CO₂ can be returned to a gaseous state by simply reducing the pressure, allowing for easy separation from the product and recycling of the solvent. Supercritical fluid technology has been explored for biodiesel production, which involves the synthesis of fatty acid esters. htoilmachine.comresearchgate.net
Table 7.3: Greener Approaches to Solvents in Diester Synthesis
| Approach | Description | Examples | Key Benefits |
|---|---|---|---|
| Solvent-Free | Reaction is conducted without any solvent. | Direct reaction of carboxylates with dihaloalkanes. researchgate.net | Eliminates solvent waste, simplifies purification, lowers costs. cmu.edu |
| Ionic Liquids | Use of ILs as the reaction medium. | [BMIM][HSO₄] in Fischer esterification. researchgate.net | Low volatility, potential for catalyst/solvent reuse, non-corrosive. researchinschools.orgajast.net |
| Supercritical Fluids | Use of a fluid above its critical temperature and pressure. | Supercritical CO₂ (scCO₂). buffaloextracts.com | Non-toxic, easily separated, recyclable, tunable properties. buffaloextracts.comhtoilmachine.com |
| Bio-Based Solvents | Solvents derived from renewable resources. | 2-Methyltetrahydrofuran (B130290) (2-MeTHF), Cyrene™. acs.org | Renewable source, often biodegradable, lower toxicity. acs.org |
Incorporation of Renewable Feedstocks and Bio-Derived Precursors in Diester Production
The seventh principle of green chemistry advocates for the use of renewable rather than depleting feedstocks whenever technically and economically practicable. nih.gov The production of diesters, particularly for applications like biolubricants and biodiesel, is an area where this principle is actively applied.
A wide array of renewable resources can be used as precursors for diester synthesis. These feedstocks are typically rich in triglycerides or fatty acids.
Vegetable Oils: Oils from crops like soy, canola, and sunflower are major feedstocks. burnsmcd.comillinois.edu Canola oil, for instance, is attractive due to its high yield and favorable fatty acid profile. montanarenewables.com
Animal Fats: Byproducts from the meat processing industry, such as beef tallow (B1178427) and pork lard, are viable feedstocks. montanarenewables.comnrel.gov
Used Cooking Oils and Greases: Recycled fats and oils, often referred to as yellow grease, are low-cost feedstocks that also help in managing waste streams. burnsmcd.comillinois.edu
Agricultural Byproducts: Distillers' corn oil (DCO), a byproduct of ethanol (B145695) production, is another significant renewable feedstock. montanarenewables.com
The conversion of these feedstocks into diesters typically involves transesterification, where the triglycerides react with an alcohol (like methanol (B129727) or ethanol) in the presence of a catalyst to produce fatty acid alkyl esters (the diester product) and glycerol (B35011) as a byproduct. researchgate.net The use of bio-derived precursors, such as 2-methyltetrahydrofuran (2-MeTHF) which can be derived from furfural (B47365) or levulinic acid, also extends to the solvents used in the process, further enhancing the green profile of the synthesis. acs.org
Table 7.4: Examples of Renewable Feedstocks for Diester Production
| Feedstock Category | Specific Examples | Primary Component | Typical Diester Product |
|---|---|---|---|
| Virgin Vegetable Oils | Soybean oil, Canola oil, Palm oil. illinois.edu | Triglycerides | Fatty Acid Methyl/Ethyl Esters (Biodiesel) |
| Waste Oils & Fats | Used cooking oil (Yellow grease). illinois.edu | Triglycerides, Free Fatty Acids | Fatty Acid Methyl/Ethyl Esters (Biodiesel) |
| Animal Fats | Beef tallow, Pork lard. nrel.gov | Triglycerides | Fatty Acid Methyl/Ethyl Esters (Biodiesel) |
| Industrial Byproducts | Distillers' Corn Oil (DCO), Acidulated soapstock. montanarenewables.comnrel.gov | Triglycerides, Free Fatty Acids | Fatty Acid Methyl/Ethyl Esters (Biodiesel) |
| Non-edible Oils | Jatropha oil, Camelina oil. montanarenewables.com | Triglycerides | Fatty Acid Methyl/Ethyl Esters (Biodiesel) |
Strategies for Waste Minimization and Byproduct Valorization in Diester Manufacturing
The first principle of green chemistry states that it is better to prevent waste than to treat or clean it up after it has been created. solubilityofthings.comnih.gov In diester manufacturing, this involves a holistic approach encompassing process design, operational efficiency, and byproduct management.
Waste Minimization Strategies:
Lean Manufacturing: This approach focuses on identifying and eliminating non-value-adding activities, thereby reducing waste in forms such as overproduction, waiting times, and defects. deskera.com
Process Optimization: Improving energy and water efficiency through audits and the implementation of conservation measures can significantly reduce waste. wastebits.com Automation can also enhance efficiency, reduce defects, and minimize scrap material. deskera.com
Sustainable Product Design: Designing products and processes to maximize material recovery is a key strategy. netsuite.com This includes designing for recyclability and using fewer resources from the outset. ioscm.com
Inventory Management: Efficiently managing inventory of raw materials and finished products reduces the risk of overstocking and material degradation, which leads to waste. netsuite.com
Byproduct Valorization: Valorization is the process of converting waste streams or byproducts into higher-value products. acs.orgwhiterose.ac.uk In the context of diester production via transesterification of triglycerides, the primary byproduct is glycerol. Instead of being treated as waste, glycerol can be valorized through conversion into a variety of valuable chemicals, such as:
Propylene glycol
Acrolein
Epichlorohydrin
Glycerol carbonate (a potential green solvent or fuel additive)
Emerging Research Directions and Challenges in Diester Chemistry Relevant to Pentane 1,5 Diyl Bis 2 Ethylbutanoate
Development of Next-Generation Catalytic Systems with Unprecedented Selectivity and Activity for Diester Synthesis
The synthesis of structurally defined diesters such as Pentane-1,5-diyl bis(2-ethylbutanoate) from pentane-1,5-diol and 2-ethylbutanoic acid is critically dependent on the catalyst employed. Traditional methods, often relying on homogenous mineral acids, present challenges related to corrosion, catalyst separation, and waste generation. The frontier of research lies in creating highly active and selective catalytic systems that are also robust and recyclable.
Recent advancements include the development of novel solid acid catalysts and metal-free systems. For instance, researchers have engineered bimetallic oxide clusters, such as Rhodium-Ruthenium oxide clusters (RhRuOₓ/C), which demonstrate high efficiency in ester-producing reactions using environmentally benign oxidants like molecular oxygen. labmanager.comeurekalert.org Another green chemistry approach involves metal-free catalysts like tetramethylammonium (B1211777) methyl carbonate (TMC), which avoids issues of metal contamination and chelation that can inhibit reactions with sterically hindered substrates. thechemicalengineer.com For biomass conversion, which can be a source for diols and carboxylic acids, Niobium oxide (NbOₓ)-based catalysts are being explored due to their unique physicochemical properties and resistance to water. acs.org
The focus is on achieving high regioselectivity and chemoselectivity, which is crucial when more complex polyols or dicarboxylic acids are used. For a symmetrical diester like Pentane-1,5-diyl bis(2-ethylbutanoate), the primary challenge is driving the reaction to completion efficiently and cleanly.
Table 1: Comparison of Catalytic Systems for Ester Synthesis
| Catalyst Type | Advantages | Challenges Relevant to Diester Synthesis | Key Research Directions |
|---|---|---|---|
| Homogeneous Mineral Acids (e.g., H₂SO₄) | Low cost, high activity | Corrosion, difficult to separate, waste production | Encapsulation, development of less corrosive liquid acids |
| Solid Acid Catalysts (e.g., Zeolites, Resins) | Easy separation, recyclable, tunable acidity | Lower activity than homogeneous counterparts, potential for pore diffusion limitations | Hierarchical pore design, surface functionalization |
| Bimetallic Oxide Clusters (e.g., RhRuOₓ/C) | High activity, use of green oxidants (O₂) labmanager.comeurekalert.org | High cost of noble metals, catalyst stability over long-term use | Use of earth-abundant metals, improving catalyst longevity |
| Metal-Free Catalysts (e.g., TMC) | Avoids metal contamination, recyclable, green chemistry thechemicalengineer.com | Can be sensitive to substrate scope, may require specific solvents | Broadening substrate compatibility, optimizing for solvent-free conditions |
| Enzymatic Catalysts (e.g., Lipases) | High selectivity, mild reaction conditions | High cost, sensitivity to temperature and pH, lower reaction rates | Enzyme immobilization, protein engineering for enhanced stability and activity |
Integration of Artificial Intelligence and Machine Learning in Rational Diester Synthesis Design and Optimization
Furthermore, AI is integral to computer-aided synthesis planning (CASP). These programs can devise a complete synthetic pathway starting from commercially available precursors. mdpi.com The integration of AI with automated robotic platforms enables high-throughput screening of reaction conditions, leading to rapid identification of the most efficient synthesis protocols. nih.gov
Application of Advanced In Situ Spectroscopic Techniques for Real-Time Diester Reaction Monitoring and Mechanism Probing
A deep understanding of reaction kinetics and mechanisms is essential for optimizing the synthesis of diesters. Advanced in situ spectroscopic techniques allow chemists to "watch" reactions as they happen, providing a continuous stream of data without the need for sampling and offline analysis. mt.com
Techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy are particularly powerful for monitoring esterification reactions. mt.com For the formation of Pentane-1,5-diyl bis(2-ethylbutanoate), an in situ probe could track the disappearance of the carboxylic acid's O-H stretch and the appearance of the ester's C=O stretch in real-time. acs.org This data provides immediate insight into reaction initiation, conversion rates, and the potential formation of intermediates or byproducts. mt.comresearchgate.net
This real-time monitoring enables precise determination of reaction endpoints, preventing unnecessary energy consumption and byproduct formation from prolonged reaction times. It also facilitates kinetic studies, helping to elucidate the reaction mechanism and the role of the catalyst, which is crucial for process optimization and scale-up. mt.comacs.org
Table 2: In Situ Spectroscopic Techniques for Diester Reaction Monitoring
| Technique | Information Gained | Advantages | Application to Pentane-1,5-diyl bis(2-ethylbutanoate) Synthesis |
|---|---|---|---|
| FTIR Spectroscopy (ReactIR) | Concentration changes of reactants, products, and intermediates; reaction kinetics. mt.com | Highly sensitive to functional group changes, wide applicability. | Tracking consumption of 2-ethylbutanoic acid and formation of the diester product. |
| Raman Spectroscopy | Molecular structure, bond vibrations, quantification of species. acs.org | Excellent for aqueous and solvent-based systems, less interference from water. | Monitoring the esterification process, especially in systems where water is a byproduct. |
| NMR Spectroscopy | Detailed structural information, identification of intermediates and byproducts. researchgate.net | Provides unambiguous structural data. | Identifying mono-ester intermediates and quantifying conversion to the final diester. |
Exploration of Novel Mechanistic Pathways for Diester Formation and Functionalization
While the classic Fischer-Speier esterification mechanism is well-understood, research continues into novel mechanistic pathways that offer alternative reactivity and product scopes. masterorganicchemistry.com The synthesis of a diester like Pentane-1,5-diyl bis(2-ethylbutanoate) involves two successive esterification steps, and understanding the kinetics of each step is key to maximizing yield.
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for exploring these pathways. mdpi.com Researchers can model reaction intermediates and transition states to predict the most energetically favorable route. For instance, DFT studies on olefin hydroesterification have elucidated the catalytic pathway and explained product selectivity, offering insights that can guide the design of better catalysts. mdpi.com
Challenges in diester synthesis, such as those involving sterically hindered components, drive the exploration of alternative activation methods. rsc.org For example, the Yamaguchi esterification provides a pathway for forming esters under milder conditions than traditional methods, which can be beneficial for sensitive substrates. While Pentane-1,5-diyl bis(2-ethylbutanoate) is not exceptionally complex, the principles learned from these advanced methods can be applied to improve the efficiency of its synthesis, particularly at an industrial scale. The reverse reaction, hydrolysis, is also mechanistically significant for understanding the stability and degradation pathways of the diester. youtube.com
Design of Diester-Based Molecular Probes and Tools for Fundamental Chemical Studies
Diesters are not only synthetic targets but can also be designed as tools for chemical research. chemrxiv.org A molecular probe is a molecule designed to detect or interact with a specific target (e.g., a protein or another small molecule) and produce a measurable signal, often fluorescence. thermofisher.comyoutube.com
A molecule with the core structure of Pentane-1,5-diyl bis(2-ethylbutanoate) could be functionalized to act as a molecular probe. For example, a fluorescent reporter group could be incorporated into the 2-ethylbutanoate side chains or could replace one of them. The flexible pentane-1,5-diyl linker could allow the two ends of the molecule to interact with different sites on a biological macromolecule or within a material.
Recent research has demonstrated the development of fluorescence-labeled molecular probes based on a trehalose (B1683222) diester structure to study the behavior of cell receptors. chemrxiv.org This illustrates the potential for using diester scaffolds to create sophisticated chemical tools. By modifying the structure of Pentane-1,5-diyl bis(2-ethylbutanoate), it could be adapted into probes for applications in materials science (e.g., sensing stress in polymers) or chemical biology, expanding its utility beyond its role as a simple chemical compound. thermofisher.com
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing Pentane-1,5-diyl bis(2-ethylbutanoate), and how can purity be optimized?
- Methodological Answer : Synthesis typically involves esterification of 1,5-pentanediol with 2-ethylbutanoic acid under acidic catalysis. Key steps include:
- Reflux conditions : Use H₂SO₄ or p-toluenesulfonic acid as a catalyst, with a molar ratio of diol to acid optimized at 1:2.2 to ensure complete esterification.
- Purification : Employ fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) to isolate the product. Confirm purity via GC-MS or HPLC (>98% purity threshold).
- Safety : Follow protocols for handling corrosive catalysts and volatile solvents (e.g., toluene) as outlined in safety data sheets for structurally similar esters .
Q. How can spectroscopic techniques (NMR, IR) be used to characterize Pentane-1,5-diyl bis(2-ethylbutanoate)?
- Methodological Answer :
- ¹H/¹³C NMR : Identify ester carbonyl signals (δ ~170–175 ppm in ¹³C NMR) and methyl/methylene groups from the 2-ethylbutanoate moiety (δ 0.8–2.5 ppm in ¹H NMR). Compare with computed spectra via tools like ACD/Labs or ChemDraw.
- IR Spectroscopy : Confirm ester C=O stretching (~1740 cm⁻¹) and C-O-C asymmetric stretching (~1250 cm⁻¹).
- Cross-validation : Use X-ray crystallography (if crystalline) to resolve molecular geometry, as demonstrated in analogous fluorinated pentane-dionate complexes .
Q. What safety precautions are critical when handling Pentane-1,5-diyl bis(2-ethylbutanoate in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods to prevent inhalation of vapors.
- Storage : Store in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis. Avoid proximity to oxidizers or strong bases.
- Spill Management : Absorb with inert materials (vermiculite) and dispose as hazardous waste, following guidelines for structurally similar organics .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for Pentane-1,5-diyl bis(2-ethylbutanoate) synthesis?
- Methodological Answer : Apply a 2³ factorial design to evaluate variables:
- Factors : Catalyst concentration (0.5–2.0 mol%), temperature (80–120°C), and reaction time (4–12 hours).
- Response Variables : Yield (%) and purity (HPLC area%).
- Analysis : Use ANOVA to identify significant interactions. For example, higher catalyst loads may reduce reaction time but increase side-product formation. Software like Minitab or JMP facilitates model building .
Q. What computational approaches are suitable for studying the hydrolysis kinetics of Pentane-1,5-diyl bis(2-ethylbutanoate) in aqueous environments?
- Methodological Answer :
- DFT Calculations : Model transition states for ester hydrolysis using Gaussian or ORCA. Compare activation energies for acid- vs. base-catalyzed pathways.
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water, ethanol) to predict hydrolysis rates. Tools like GROMACS or AMBER can parameterize force fields for the ester.
- Validation : Correlate computational results with experimental kinetic data (e.g., pH-dependent rate constants) .
Q. How can contradictions in thermal stability data for Pentane-1,5-diyl bis(2-ethylbutanoate) be resolved?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Conduct multiple runs under controlled atmospheres (N₂ vs. air) to assess oxidative vs. pyrolytic degradation.
- DSC : Measure melting points and decomposition enthalpies. Discrepancies may arise from impurities; cross-check with purity assays (e.g., elemental analysis).
- Statistical Reproducibility : Use interlaboratory studies to identify systematic errors in heating rates or sample preparation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
